Dimethyl 2-(phenylcarbamoylamino)butanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(phenylcarbamoylamino)butanedioate typically involves the reaction of 3-ethyl-1-propylpyrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(phenylcarbamoylamino)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Dimethyl 2-(phenylcarbamoylamino)butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(phenylcarbamoylamino)butanedioate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Ethyl-1-propylpyrazol-4-yl)methanamine
- (3-Ethyl-1-propylpyrazol-4-yl)methanamine;hydrochloride
- (3-Ethyl-1-propylpyrazol-4-yl)methanamine;hydrobromide
Uniqueness
Dimethyl 2-(phenylcarbamoylamino)butanedioate stands out due to its unique chemical structure, which imparts specific biological activities not observed in closely related compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
dimethyl 2-(phenylcarbamoylamino)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-11(16)8-10(12(17)20-2)15-13(18)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTKEQIZHMACEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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